molecular formula C14H18N2O3 B10864044 3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B10864044
M. Wt: 262.30 g/mol
InChI Key: TVIRJJOJUUVATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a piperazine moiety, which is further substituted with a hydroxyethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves a multi-step procedure. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzofuran intermediate with a piperazine derivative, such as 1-(2-hydroxyethyl)piperazine.

    Final Coupling Reaction: The final step involves coupling the piperazine-substituted benzofuran with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or the piperazine moiety.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Aldehyde or carboxylic acid derivatives.

    Reduction Products: Modified benzofuran or piperazine derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a similar structure but containing a benzothiazole ring instead of a benzofuran ring.

    2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: A compound with a similar piperazine moiety but different functional groups.

Uniqueness

3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring and a hydroxyethyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H18N2O3/c17-10-9-15-5-7-16(8-6-15)13-11-3-1-2-4-12(11)14(18)19-13/h1-4,13,17H,5-10H2

InChI Key

TVIRJJOJUUVATH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.